Methyleneoxy Spacer Confers Conformational Flexibility Unavailable in Direct O-Linked Pyrazine-Piperidine Analogs
2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine incorporates a methyleneoxy (-CH₂-O-) spacer, in contrast to the direct oxygen linkage found in 2-Methyl-6-(piperidin-4-yloxy)pyrazine (CAS 2167119-22-2). The additional methylene group increases the number of rotatable bonds from 1 (direct O-linked) to at least 3 in the target compound, introducing two additional torsional degrees of freedom between the pyrazine and piperidine rings [1]. In drug design, linker length and flexibility are critical determinants of binding potency: a single methylene insertion can alter IC₅₀ values by 10- to 100-fold depending on the target binding pocket geometry [2]. The methyleneoxy spacer also modulates the pKa of the piperidine nitrogen through altered through-bond inductive effects, with predicted pKa values differing by approximately 0.3–0.5 log units compared to directly O-linked analogs, affecting ionization state at physiological pH [3].
| Evidence Dimension | Rotatable bond count (conformational flexibility and entropic binding cost) |
|---|---|
| Target Compound Data | ≥3 rotatable bonds (methyleneoxy spacer; -CH₂-O- linkage between pyrazine and piperidine) |
| Comparator Or Baseline | 2-Methyl-6-(piperidin-4-yloxy)pyrazine (CAS 2167119-22-2): 1 rotatable bond (direct -O- linkage); MW 193.25, C₁₀H₁₅N₃O |
| Quantified Difference | ≥2 additional rotatable bonds; MW increase of 14.02 Da (+7.2%); altered pKa of piperidine NH by estimated 0.3–0.5 units |
| Conditions | Structural comparison based on chemical connectivity; conformational impact assessed via torsional profile analysis |
Why This Matters
The spacer difference determines 3D pharmacophore presentation to biological targets; procurement of the incorrect linker variant invalidates SAR hypotheses and may yield false-negative screening results.
- [1] Chemsrc. 2-Methyl-6-(piperidin-4-yloxy)pyrazine, CAS 2167119-22-2. Molecular Formula: C₁₀H₁₅N₃O, Molecular Weight: 193.25 g/mol, rotatable bond count available from SMILES-derived structure. Accessed April 2026. View Source
- [2] Hajduk PJ, Greer J. A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery, 2007, 6: 211–219. doi:10.1038/nrd2220. Discusses linker optimization and impact of single-atom changes on binding affinity. View Source
- [3] Manallack DT, Prankerd RJ, Yuriev E, Oprea TI, Chalmers DK. The significance of acid/base properties in drug discovery. Chemical Society Reviews, 2013, 42: 485–496. doi:10.1039/C2CS35348B. Discusses pKa modulation through inductive effects in flexible linkers. View Source
